Comparative 5-HT1A Receptor Binding Affinity: Adatanserin vs. Tandospirone and Buspirone
Adatanserin demonstrates high binding affinity for the 5-HT1A receptor (Ki = 1 nM) [1]. In contrast, the clinically used 5-HT1A partial agonist tandospirone has a reported Ki of 27 nM, and the widely used reference compound buspirone exhibits variable but generally lower affinity with reported Ki values ranging from 3.8 to 46.1 nM [2]. This indicates that Adatanserin possesses a >25-fold higher affinity for the 5-HT1A receptor compared to tandospirone, which may translate to different receptor occupancy profiles at equivalent concentrations in experimental systems.
| Evidence Dimension | 5-HT1A Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1 nM |
| Comparator Or Baseline | Tandospirone: Ki = 27 ± 5 nM; Buspirone: Ki range 3.8 - 46.1 nM |
| Quantified Difference | Adatanserin has a >25-fold higher affinity than tandospirone; it is comparable to or higher than the upper range of reported buspirone affinities. |
| Conditions | In vitro radioligand binding assay using [3H]8-OH-DPAT in rat hippocampal membranes for Adatanserin and tandospirone; various assays for buspirone. |
Why This Matters
For receptor binding or occupancy studies, Adatanserin provides a higher affinity 5-HT1A ligand option compared to tandospirone, enabling use at lower concentrations to achieve similar receptor engagement.
- [1] Abou-Gharbia MA, Childers WE Jr, Fletcher H, McGaughey G, Patel U, Webb MB, Yardley J, Andree T, Boast C, Kucharik RJ Jr, Marquis K, Morris H, Scerni R, Moyer JA. Synthesis and SAR of adatanserin: novel adamantyl aryl- and heteroarylpiperazines with dual serotonin 5-HT(1A) and 5-HT(2) activity as potential anxiolytic and antidepressant agents. J Med Chem. 1999 Dec 16;42(25):5077-94. View Source
- [2] Hamik A, Oksenberg D, Fischette C, Peroutka SJ. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites. Biol Psychiatry. 1990 Jul 15;28(2):99-109. View Source
